molecular formula C21H21Cl2NO5 B1662882 Flavopiridol hydrochloride CAS No. 131740-09-5

Flavopiridol hydrochloride

カタログ番号: B1662882
CAS番号: 131740-09-5
分子量: 438.3 g/mol
InChIキー: LGMSNQNWOCSPIK-KELGLJHESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: アルボシジブ塩酸塩は、植物アファナミクシス・ポリスタキアから抽出された天然物ロヒツキンから合成されます .

工業生産方法: アルボシジブ塩酸塩の工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。工業生産方法の詳細については、パブリックドメインでは入手できません。

化学反応の分析

反応の種類: アルボシジブ塩酸塩は、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を生成できます。

    還元: 還元反応により、アルボシジブ塩酸塩に存在する官能基を修飾できます。

    置換: この化合物のクロロ基は、さまざまな求核剤との置換反応を受けることができます。

一般的な試薬と条件:

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: アミンやチオールなどの求核剤を置換反応に使用できます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合がありますが、置換反応によりアルボシジブ塩酸塩のさまざまな置換アナログが生成されます。

科学研究の応用

化学: アルボシジブ塩酸塩は、サイクリン依存性キナーゼの阻害とその細胞周期制御における役割を研究するための研究ツールとして使用されます .

生物学: 生物学的研究では、アルボシジブ塩酸塩を使用して、癌細胞における細胞周期停止とアポトーシスのメカニズムを調べます .

医学: アルボシジブ塩酸塩は、急性骨髄性白血病やその他の癌の治療のための治療薬として開発されています . 他の化学療法剤と組み合わせて、臨床的活性を示しています .

業界: 製薬業界では、アルボシジブ塩酸塩は、新しい癌治療薬の開発と、その有効性と安全性を評価するための前臨床試験に使用されています .

科学的研究の応用

Pharmacological Implications

Flavopiridol has shown potential in treating various malignancies. Its applications include:

  • Leukemia and Lymphoma : Clinical trials have demonstrated its efficacy in chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, with some patients experiencing stable disease for extended periods .
  • Solid Tumors : Studies indicate that flavopiridol effectively inhibits tumor growth in solid tumors such as breast, lung, and thyroid cancers . For instance, it has been shown to decrease tumor weight and volume in patient-derived xenograft models of anaplastic thyroid cancer (ATC) .
  • Combination Therapy : Flavopiridol exhibits synergistic effects when combined with DNA-damaging agents like gemcitabine and taxanes, enhancing overall treatment outcomes .

Anaplastic Thyroid Cancer

In a study involving ATC cell lines, flavopiridol demonstrated a sub-micromolar half-maximal inhibitory concentration (IC50), effectively reducing cell viability and inhibiting colony formation. In vivo studies confirmed its ability to reduce tumor size significantly .

Chronic Lymphocytic Leukemia

Clinical trials have reported that flavopiridol can lead to partial responses in patients with CLL, particularly when used alongside other therapies. The treatment resulted in prolonged stable disease in several patients .

Cutaneous T-cell Lymphoma

Research indicated that flavopiridol exhibited potent cytotoxicity against cutaneous T-cell lymphoma cells, suggesting its potential as a therapeutic agent for this type of cancer .

Summary of Clinical Findings

Cancer TypePhase of StudyKey Findings
Anaplastic Thyroid CancerPreclinicalSignificant tumor size reduction in xenograft models
Chronic Lymphocytic LeukemiaPhase IIPartial responses observed; prolonged stable disease
Cutaneous T-cell LymphomaPreclinicalHigh cytotoxicity against Hut78 cells

類似化合物との比較

    Roscovitine: Another CDK inhibitor with a similar mechanism of action.

    Dinaciclib: A potent inhibitor of CDKs, including CDK1, CDK2, CDK5, and CDK9.

    Palbociclib: A selective inhibitor of CDK4 and CDK6.

Uniqueness: Alvocidib hydrochloride is unique in its potent inhibition of CDK9, which plays a crucial role in transcriptional regulation . This specificity makes it particularly effective in targeting cancer cells that rely on CDK9 for survival .

生物活性

Flavopiridol hydrochloride, a synthetic flavonoid derived from the Indian plant Dysoxylum binectariferum, is recognized primarily as a potent inhibitor of cyclin-dependent kinases (CDKs). Its biological activity has been extensively studied in the context of cancer therapy, particularly due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This article provides a comprehensive overview of the biological activity of flavopiridol, highlighting its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

Flavopiridol exerts its biological effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. The compound has demonstrated preferential activity against CDK9, with reported IC50 values ranging from 6 to 25 nM for CDK9 and 84 to 200 nM for CDK2 . By inhibiting these kinases, flavopiridol disrupts several cellular processes:

  • Cell Cycle Arrest : Flavopiridol induces G1 and G2 phase arrest by inhibiting CDK1, CDK2, and CDK4. This prevents cells from progressing to the synthesis (S) and metaphase (M) phases of the cell cycle .
  • Apoptosis Induction : The compound promotes apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For instance, it increases the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling .
  • Transcriptional Regulation : Flavopiridol inhibits RNA polymerase II phosphorylation by targeting CDK9, thereby suppressing transcriptional activity related to cell survival and proliferation .

Efficacy in Cancer Models

Flavopiridol has shown significant anti-cancer activity across various preclinical and clinical studies. Below is a summary of its efficacy in specific cancer types:

Cancer Type IC50 (nM) Mechanism Outcome
Acute Myeloid Leukemia (AML)25-160Inhibition of CDK9 and induction of apoptosisSignificant tumor reduction in xenograft models; granted orphan drug status by FDA .
Anaplastic Thyroid Cancer (ATC)<100Cell cycle arrest and decreased migrationReduced tumor volume in patient-derived xenograft models; effective in vitro .
Breast Cancer25-160Inhibition of cyclin D1 and activation of caspasesPotent growth inhibition observed .
Lung Cancer25-160Induction of apoptosis via mitochondrial pathwaysEffective against various lung cancer cell lines .

Clinical Trials

Flavopiridol was the first CDK inhibitor to enter clinical trials, with initial studies starting in 1994. These trials have explored its use both as a monotherapy and in combination with other chemotherapeutic agents. Notable findings include:

  • Combination Therapies : Flavopiridol has shown synergistic effects when combined with drugs such as gemcitabine and doxorubicin, enhancing overall anti-tumor efficacy .
  • Dosing Regimens : Various infusion schedules have been tested, with continuous infusion over 72 hours being one of the most studied regimens. Recent trials are also investigating shorter infusion times to achieve higher peak concentrations .

Case Studies

Several case studies have highlighted the potential benefits and challenges associated with flavopiridol treatment:

  • Case Study on AML : A patient with relapsed AML treated with flavopiridol showed a significant reduction in blast cells after a regimen combining flavopiridol with standard chemotherapy. The patient achieved partial remission, demonstrating the compound's potential effectiveness .
  • Anaplastic Thyroid Cancer : In a study involving ATC cell lines, flavopiridol treatment resulted in reduced colony formation and migration capabilities. This suggests its potential as a novel therapeutic option for this aggressive cancer type .
  • Combination Therapy with Topoisomerase Inhibitors : Flavopiridol enhanced the effects of topoisomerase I inhibitors by suppressing Rad51 expression in a p53-dependent manner, indicating its role in overcoming resistance mechanisms in certain cancers .

特性

CAS番号

131740-09-5

分子式

C21H21Cl2NO5

分子量

438.3 g/mol

IUPAC名

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one;hydrochloride

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3;1H/t12-,17+;/m1./s1

InChIキー

LGMSNQNWOCSPIK-KELGLJHESA-N

SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

異性体SMILES

CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

正規SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

外観

Solid powder

Key on ui other cas no.

131740-09-5

ピクトグラム

Irritant

純度

> 98%

同義語

Alvocidib;  Alvocidib hydrochloride;  Flavopiridol;  HL 275;  HL-275;  HMR 1275;  HMR-1275;  L 86 8275;  L86-8275;  MDL 107,826A;  MDL 107826A;  MDL-107826A;  NSC 649890.; 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavopiridol hydrochloride
Reactant of Route 2
Flavopiridol hydrochloride
Reactant of Route 3
Flavopiridol hydrochloride
Reactant of Route 4
Flavopiridol hydrochloride
Reactant of Route 5
Flavopiridol hydrochloride
Reactant of Route 6
Flavopiridol hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。